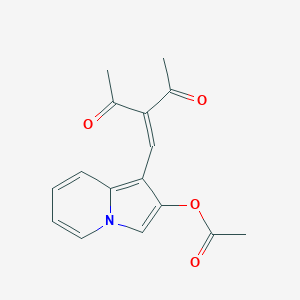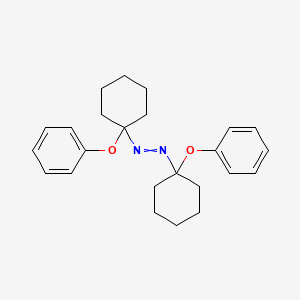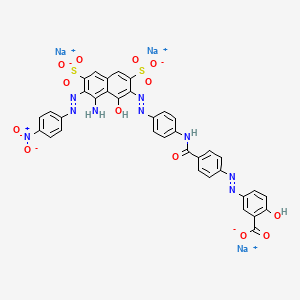
Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt is a complex organic compound with the molecular formula C36H25N9O13S2 and a molecular weight of 855.766 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, primarily focusing on azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalenesulfonic acid derivatives. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, forming quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of this compound involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s vibrant color properties are due to the extensive conjugation of its azo groups, which absorb visible light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt
- Benzoic acid, 3-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt
Uniqueness
The uniqueness of Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This specific arrangement of functional groups enhances its stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
72829-14-2 |
|---|---|
Molekularformel |
C36H22N9Na3O13S2 |
Molekulargewicht |
921.7 g/mol |
IUPAC-Name |
trisodium;5-[[4-[[4-[[8-amino-1-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C36H25N9O13S2.3Na/c37-31-30-19(15-28(59(53,54)55)32(31)43-40-23-9-12-25(13-10-23)45(51)52)16-29(60(56,57)58)33(34(30)47)44-41-22-7-5-20(6-8-22)38-35(48)18-1-3-21(4-2-18)39-42-24-11-14-27(46)26(17-24)36(49)50;;;/h1-17,46-47H,37H2,(H,38,48)(H,49,50)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3 |
InChI-Schlüssel |
OYXBLKZRSIWIMJ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


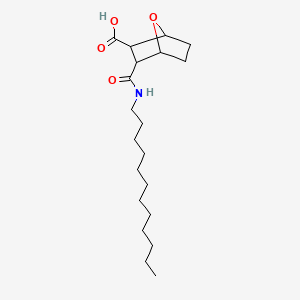
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
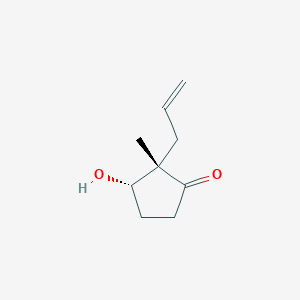
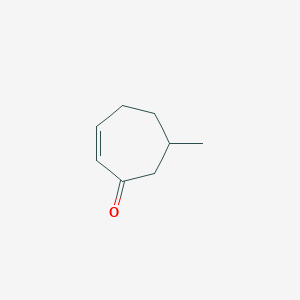
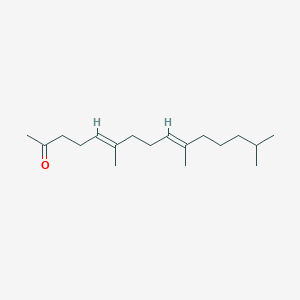
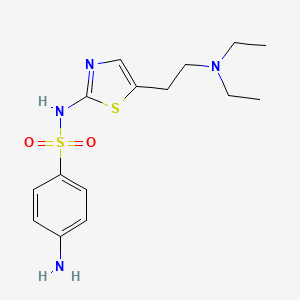
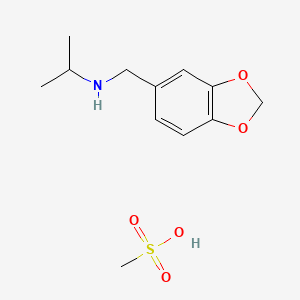
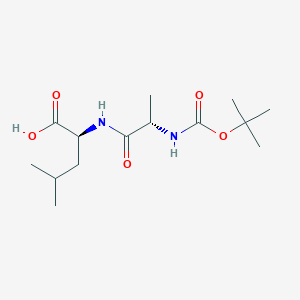
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
